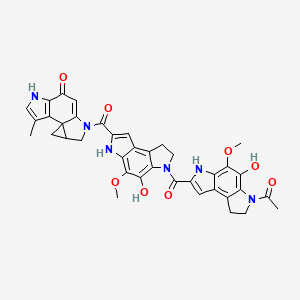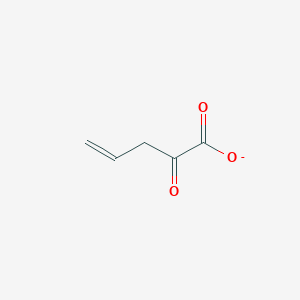
2-Oxopent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxopent-4-enoate is a 2-oxo monocarboxylic acid anion. It derives from a pent-4-enoate. It is a conjugate base of a 2-oxopent-4-enoic acid. It is a tautomer of a 2-hydroxypenta-2,4-dienoate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Reactions and Metabolic Pathways
2-Oxopent-4-enoate plays a role in enzymatic reactions and metabolic pathways. It is involved in the catabolism of catechol by Pseudomonas putida, where its hydration and the aldol fission of the product are catalyzed by stereospecific enzymes (Collinsworth, Chapman, & Dagley, 1973). This compound is also a part of the TOL plasmid-specified meta-cleavage pathway for the catabolism of benzoate and toluates in bacteria (Harayama et al., 1987).
Chemical Synthesis and Organic Chemistry
This compound derivatives are utilized in chemical synthesis. They are used in the photochemical synthesis of potential pyrethroid components through the aza-di-π-methane rearrangement of β,γ-unsaturated oxime acetates (Armesto, Gallego, & Horspool, 1990) and in the catalytic and enantioselective Diels-Alder reactions as dienophiles (Zhang et al., 2017). Additionally, its role in the stereoselective enzyme cascades for the synthesis of chiral γ-butyrolactones has been explored (Classen et al., 2014).
Pharmaceutical Research and Microbial Activity
This compound derivatives are significant in pharmaceutical research. Methyl 4-oxo-4-phenylbut-2-enoate, a derivative, has shown in vivo activity against MRSA, indicating its potential as an antibiotic (Matarlo et al., 2016). Additionally, 4-oxo-4-phenylbut-2-enoates have been found to inhibit MenB in the bacterial menaquinone biosynthesis pathway (Li et al., 2011).
Biochemical and Metabolic Effects
This compound's metabolic effects were studied in isolated perfused rat hearts, showing its influence on cellular redox state, glycolysis, and fatty acid oxidation (Hiltunen et al., 1978).
Eigenschaften
Molekularformel |
C5H5O3- |
|---|---|
Molekulargewicht |
113.09 g/mol |
IUPAC-Name |
2-oxopent-4-enoate |
InChI |
InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h2H,1,3H2,(H,7,8)/p-1 |
InChI-Schlüssel |
NOXRYJAWRSNUJD-UHFFFAOYSA-M |
SMILES |
C=CCC(=O)C(=O)[O-] |
Kanonische SMILES |
C=CCC(=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



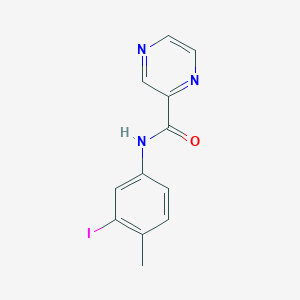
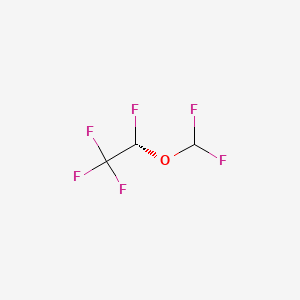
![N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B1242259.png)

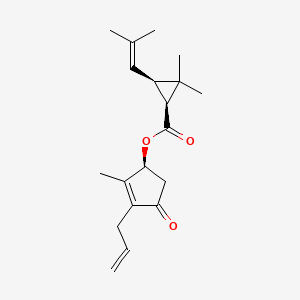
![4H-Furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1242271.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1242273.png)
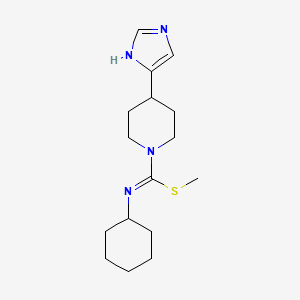

![[7-Hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242278.png)

